molecular formula C7H14ClNO B13528811 4-Cyclopropylpyrrolidin-3-ol hydrochloride

4-Cyclopropylpyrrolidin-3-ol hydrochloride

Cat. No.: B13528811
M. Wt: 163.64 g/mol
InChI Key: KJUJFGYBOKALLR-UHFFFAOYSA-N
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Description

4-Cyclopropylpyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound is characterized by the presence of a cyclopropyl group attached to the pyrrolidine ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition.

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopropylpyrrolidin-3-ol hydrochloride may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography to obtain the desired product. The use of microwave-assisted organic synthesis (MAOS) can also enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylpyrrolidin-3-ol hydrochloride is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

4-cyclopropylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-8-3-6(7)5-1-2-5;/h5-9H,1-4H2;1H

InChI Key

KJUJFGYBOKALLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CNCC2O.Cl

Origin of Product

United States

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